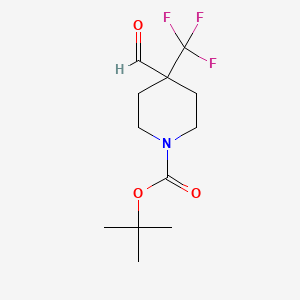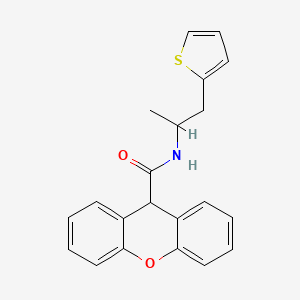
(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that can be harnessed for studying various biological and chemical processes, such as drug discovery, catalysis, and material science .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is challenging. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is complex, and it’s important to note that the compound contains a pyrazole ring, a pyridine ring, and an ethoxyphenyl group .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” are not fully detailed in the available resources .
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Selectivity
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and pyrazole motifs, are well-documented for their versatility as synthetic intermediates and their biological significance. Such compounds have shown potential in metal complexes formation, catalyst design, and medicinal applications due to their diverse functionalities (Li et al., 2019). Moreover, the selectivity and potency of chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes have been evaluated, highlighting the crucial role of specific inhibitors in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Medicinal Applications
Research on pyrazole and pyridine derivatives has led to significant discoveries in medicinal chemistry, showcasing a broad spectrum of pharmacological properties. Compounds with such scaffolds have been explored for their anticancer, antibacterial, anti-inflammatory, and kinase inhibition activities. The review on pyrazolo[3,4-b]pyridine kinase inhibitors, for instance, underscores the versatility of this scaffold in interacting with kinases via multiple binding modes, making it a valuable component in designing kinase inhibitors (Wenglowsky, 2013).
Potential for New CNS Acting Drugs
Another domain of interest is the development of central nervous system (CNS) acting drugs. Functional chemical groups, including pyrazole derivatives, are considered promising lead molecules for synthesizing compounds with potential CNS activity. This highlights the ongoing search for new therapeutic agents that can address CNS disorders with fewer side effects, such as addiction or tolerance (Saganuwan, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-ethoxybenzohydrazide with pyridine-3-carbaldehyde followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to E/Z isomerization to obtain the desired (E)-isomer.", "Starting Materials": [ "2-ethoxybenzohydrazide", "pyridine-3-carbaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "acetic acid", "glacial acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-ethoxybenzohydrazide with pyridine-3-carbaldehyde in ethanol in the presence of catalytic amount of p-toluenesulfonic acid to yield N'-(pyridin-3-ylmethylene)-2-ethoxybenzohydrazide.", "Step 2: Cyclization of N'-(pyridin-3-ylmethylene)-2-ethoxybenzohydrazide with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid and glacial acetic acid to yield (E/Z)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide.", "Step 3: Separation of (E)-isomer from (Z)-isomer by column chromatography using a suitable solvent system." ] } | |
Numéro CAS |
1285541-84-5 |
Formule moléculaire |
C18H17N5O2 |
Poids moléculaire |
335.367 |
Nom IUPAC |
3-(2-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-17-8-4-3-7-14(17)15-10-16(22-21-15)18(24)23-20-12-13-6-5-9-19-11-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
Clé InChI |
FNAUOFCIRPRJPF-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


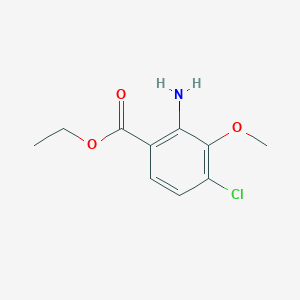
![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)
![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)
![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)
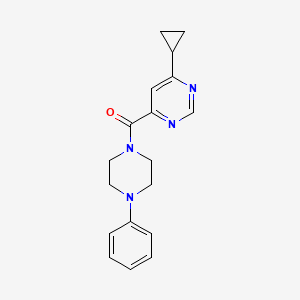
![4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid](/img/structure/B2391661.png)

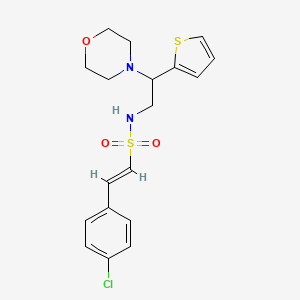
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2391664.png)
